N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide
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Description
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O7S and its molecular weight is 434.46. The purity is usually 95%.
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Biological Activity
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N2O5S with a molecular weight of approximately 398.45 g/mol. Its structure features a sulfonamide group attached to a dimethoxybenzene moiety and a pyrrolidine derivative linked to a dihydrobenzo[b][1,4]dioxin core.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives have shown inhibitory effects on enzymes such as Poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. For example, related compounds have demonstrated IC50 values ranging from 0.082 μM to higher values in various assays .
- Anticancer Activity : The compound's structural features suggest potential anticancer properties. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
- Neuroprotective Effects : There is emerging evidence that certain benzo[d]dioxin derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
Biological Activity Data
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Study 1 : A study focusing on the synthesis of benzo[d]dioxin derivatives reported their efficacy against cancer cell lines. The most potent analogs showed significant inhibition of cell proliferation at low micromolar concentrations .
- Study 2 : Another investigation into the neuroprotective properties of similar compounds indicated that they could attenuate oxidative stress-induced cell death in neuronal cultures .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S/c1-26-15-4-6-17(27-2)19(11-15)30(24,25)21-13-9-20(23)22(12-13)14-3-5-16-18(10-14)29-8-7-28-16/h3-6,10-11,13,21H,7-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEFWVWVNHWZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.